molecular formula C8H5BrN2O B7723376 CID 699754

CID 699754

Cat. No. B7723376
M. Wt: 225.04 g/mol
InChI Key: OVEISJPVPHWEHR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI representation of CID 699754 is InChI=1S/C8H5BrN2O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,(H,10,11,12) . The compound has a Canonical SMILES representation as C1=CC2=C(C=C1Br)C(=O)N=CN2 . The Isomeric SMILES is C1=CC2=C(C=C1Br)C(=O)N=CN2 .


Physical And Chemical Properties Analysis

CID 699754 has a molecular weight of 225.04 g/mol . It has an XLogP3 value of 1.5, indicating its relative lipophilicity . The compound has one hydrogen bond donor and one hydrogen bond acceptor . It has a rotatable bond count of 0 . The exact mass and the monoisotopic mass of the compound are 223.95853 g/mol . The topological polar surface area is 41.5 A^2 . The compound has a heavy atom count of 12 .

properties

IUPAC Name

6-bromo-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVEISJPVPHWEHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1Br)C(=O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 699754

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